"4-(2-Hydroxycyclohexyl)piperazin-2-one" chemical structure and IUPAC name
"4-(2-Hydroxycyclohexyl)piperazin-2-one" chemical structure and IUPAC name
Executive Summary
In modern medicinal chemistry, the piperazinone scaffold is a privileged structure, frequently utilized to impart conformational rigidity, improve metabolic stability, and enhance hydrogen-bonding interactions in target binding sites. 4-(2-Hydroxycyclohexyl)piperazin-2-one is a highly versatile, bifunctional building block. This technical whitepaper dissects its chemical identity, the mechanistic rationale behind its regioselective synthesis, and its field-proven application in the development of central nervous system (CNS) therapeutics, specifically Muscarinic M1 receptor positive allosteric modulators (PAMs).
Chemical Identity and Structural Elucidation
The molecule consists of a piperazin-2-one core substituted at the N4 position with a 2-hydroxycyclohexyl group. Understanding the distinct electronic environments of the two nitrogen atoms in the piperazinone ring is critical for its application as a building block.
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N1 (Amide Nitrogen): The lone pair is delocalized into the adjacent C2 carbonyl via resonance, rendering it non-basic and poorly nucleophilic.
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N4 (Amine Nitrogen): A secondary aliphatic amine in the parent piperazin-2-one, possessing a localized, highly reactive lone pair.
When synthesized via epoxide opening, the resulting stereochemistry of the cyclohexane substituent is exclusively trans due to the stereospecific nature of the reaction mechanism.
Table 1: Physicochemical and Structural Properties
| Property | Value | Rationale / Significance |
| IUPAC Name | 4-(2-hydroxycyclohexyl)piperazin-2-one | Standardized nomenclature defining core and substituents. |
| Molecular Formula | C₁₀H₁₈N₂O₂ | - |
| Molar Mass | 198.26 g/mol | Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD). |
| Exact Mass | 198.1368 Da | Target mass for High-Resolution Mass Spectrometry (HRMS) validation. |
| Stereochemistry | trans-1,2-disubstituted | Dictated by the anti-periplanar transition state of epoxide opening. |
| H-Bond Donors | 2 (Hydroxyl -OH, Amide -NH) | Facilitates critical interactions with target protein residues. |
| H-Bond Acceptors | 3 (Hydroxyl -O-, Amide -C=O, Amine -N-) | Enhances aqueous solubility and target affinity. |
| Topological Polar Surface Area | 52.5 Ų | Optimal for blood-brain barrier (BBB) penetration (< 90 Ų is preferred for CNS drugs). |
Mechanistic Insights: Regio- and Stereoselectivity
The synthesis of 4-(2-hydroxycyclohexyl)piperazin-2-one relies on the nucleophilic ring-opening of cyclohexene oxide by piperazin-2-one. This reaction is a textbook example of a self-directing, highly selective transformation driven by fundamental electronic and steric principles.
Regioselectivity (Causality): Why does alkylation occur exclusively at N4? The resonance stabilization of the N1 amide drastically reduces its nucleophilicity. Consequently, the N4 nitrogen acts as the sole nucleophile, eliminating the need for protecting group chemistry and maximizing atom economy.
Stereoselectivity (Causality): The nucleophilic attack of N4 on the cyclohexene oxide ring proceeds via an Sₙ2 mechanism. The steric bulk of the incoming piperazinone and the departing epoxide oxygen forces the reaction through an anti-periplanar transition state. This inversion of stereochemistry at the attacked carbon exclusively yields the trans-1,2-amino alcohol motif. If racemic cyclohexene oxide is used, the product is a racemic mixture of the (1R,2R) and (1S,2S) enantiomers.
Fig 1. Regio- and stereoselective SN2 synthesis of trans-4-(2-hydroxycyclohexyl)piperazin-2-one.
Standardized Synthetic Protocol
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . Each phase includes analytical checkpoints to verify the success of the transformation before proceeding.
Materials Required:
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Piperazin-2-one (1.0 equiv)
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Cyclohexene oxide (1.2 - 1.5 equiv)
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Anhydrous Ethanol (Solvent)
Step-by-Step Methodology:
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Reaction Assembly: In a flame-dried 50 mL pressure vessel equipped with a magnetic stir bar, dissolve piperazin-2-one (10.0 mmol, 1.00 g) in anhydrous ethanol (15 mL).
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Electrophile Addition: Add cyclohexene oxide (12.0 mmol, 1.18 g, 1.2 equiv) dropwise to the stirring solution at room temperature.
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Thermal Activation: Seal the pressure vessel and heat the mixture to 120 °C in an oil bath.
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Causality: Epoxides fused to aliphatic rings are sterically hindered. Elevated temperatures are required to overcome the activation energy barrier for the Sₙ2 attack by the secondary amine.
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In-Process Monitoring (Self-Validation Check 1): After 14 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS.
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Validation: The reaction is complete when the starting material peak (m/z 101.1 [M+H]⁺) is consumed, and the product peak emerges at m/z 199.1 [M+H]⁺.
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Workup: Cool the vessel to room temperature. Concentrate the mixture in vacuo to remove the ethanol solvent and any volatile unreacted cyclohexene oxide.
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Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of 0–10% Methanol in Dichloromethane (DCM).
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Structural Confirmation (Self-Validation Check 2): Analyze the purified product via ¹H-NMR (CDCl₃).
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Validation: Confirm the trans relative stereochemistry by examining the coupling constants ( J ) of the methine protons at C1 and C2 of the cyclohexane ring. Large axial-axial coupling constants ( J≈9−11 Hz) definitively prove the anti-periplanar ring opening.
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Pharmacological Utility and Application
The 4-(2-hydroxycyclohexyl)piperazin-2-one scaffold is not merely a theoretical construct; it is actively utilized in advanced drug discovery. Notably, it serves as a critical building block in the synthesis of Muscarinic M1 Receptor Positive Allosteric Modulators (PAMs) [1][2].
Cholinergic hypofunction is a primary driver of cognitive deficits in Alzheimer's Disease. While orthosteric agonists often cause severe adverse effects by indiscriminately activating all muscarinic subtypes (M1-M5), PAMs bind to a distinct, less conserved allosteric site. Incorporating the rigid, polar piperazinone scaffold enhances the molecule's ability to selectively bind the M1 allosteric site, thereby amplifying the receptor's response to endogenous acetylcholine without triggering off-target toxicity [1].
Fig 2. M1 receptor activation pathway enhanced by piperazinone-based positive allosteric modulators.
By utilizing 4-(2-hydroxycyclohexyl)piperazin-2-one, medicinal chemists can leverage the secondary hydroxyl group for further functionalization (e.g., etherification or esterification) and the N1 amide nitrogen for cross-coupling reactions, allowing for rapid exploration of structure-activity relationships (SAR) in neurodegenerative drug pipelines [2].
References
- Kuduk, S. D., Beshore, D. C., DiMarco, C. N., & Greshock, T. J. (2014). Aminobenzoquinazolinone M1 Receptor Positive Allosteric Modulators. European Patent Office (EP2515656B1). Merck Sharp & Dohme Corp.
- Kuduk, S. D., Chang, R. K., & Greshock, T. J. (2011). Quinolizidinone carboxamide m1 receptor positive allosteric modulators. World Intellectual Property Organization (WO2011062853A1). Merck Sharp & Dohme Corp.
